molecular formula C16H21NO5 B2614433 1-((Tert-butoxycarbonyl)amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 2089650-26-8

1-((Tert-butoxycarbonyl)amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B2614433
CAS RN: 2089650-26-8
M. Wt: 307.346
InChI Key: ZUYKNUHAOCTFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Molecular Structure Analysis

The molecular structure of a Boc-protected amino acid generally consists of the amino acid backbone with the amine group (NH2) replaced by a Boc group (C(CH3)3). This results in a compound with the general formula C12H21NO4 .


Chemical Reactions Analysis

Boc-protected amino acids can be used as starting materials in peptide synthesis . The Boc group can be removed under acidic conditions, allowing the free amine to react with the carboxyl group of another amino acid to form a peptide bond .


Physical And Chemical Properties Analysis

Boc-protected amino acids are typically solid at room temperature and have a molecular weight around 243.30 g/mol . They are stable under basic conditions and inert to various nucleophiles .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the preparation of indole derivatives, which are known to have various biological activities . Indole derivatives are often used in the development of pharmaceuticals and other biologically active compounds .

Antimicrobial Potential

Some imidazole-containing compounds, which could potentially be synthesized using this compound, have shown good antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial agents .

Protodeboronation Reactions

The compound could potentially be used in protodeboronation reactions, which are important in the synthesis of various organic compounds . Protodeboronation is a type of chemical reaction where a boron group is replaced by a hydrogen atom .

Hydromethylation Sequence

The compound could potentially be used in a hydromethylation sequence, which is a type of chemical reaction that involves the addition of a hydrogen atom and a methyl group to a molecule . This type of reaction is often used in the synthesis of complex organic compounds .

Chemical Supplier

This compound is commercially available and can be purchased from chemical suppliers for use in various research applications. It’s often used in laboratory settings for the synthesis of other compounds.

Safety and Handling

The compound has specific safety and handling requirements, which are important to consider in any application. It’s classified under GHS07, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

Safety And Hazards

Boc-protected amino acids can cause skin irritation and serious eye irritation. Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling these compounds .

properties

IUPAC Name

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-16(13(18)19)9-8-10-11(16)6-5-7-12(10)21-4/h5-7H,8-9H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKNUHAOCTFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.